2,7-Diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione
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Overview
Description
2,7-Diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes two heptyl groups, two hydroxyl groups, and two nitro groups attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione typically involves multi-step organic reactionsThe nitration step requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
2,7-Diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione has several scientific research applications:
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,7-Diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro groups can participate in redox reactions. These interactions can affect various biological pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthracene-9,10-dione: Similar structure but lacks the heptyl groups.
9,10-Diphenylanthracene: Another anthracene derivative used in photophysical applications.
2,7-Dinitrophenanthrene-9,10-dione: Similar nitro and hydroxyl substitutions but different core structure.
Uniqueness
2,7-Diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione is unique due to the presence of heptyl groups, which can enhance its solubility and alter its photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
88380-35-2 |
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Molecular Formula |
C28H34N2O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2,7-diheptyl-1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C28H34N2O8/c1-3-5-7-9-11-13-17-15-19(29(35)36)21-23(25(17)31)28(34)24-22(27(21)33)20(30(37)38)16-18(26(24)32)14-12-10-8-6-4-2/h15-16,31-32H,3-14H2,1-2H3 |
InChI Key |
XZSASOBWGRYQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CCCCCCC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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